
5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine: is a chemical compound that features a benzodioxole ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzodioxole and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.
Coupling of Benzodioxole and Oxadiazole Rings: The final step involves coupling the benzodioxole ring with the oxadiazole ring through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted benzodioxole and oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.
Agrochemicals: It may be used in the development of new agrochemicals with enhanced efficacy.
Wirkmechanismus
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the presence of a butanamine group instead of the oxadiazole ring.
N-1,3-Benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound features an indole ring in place of the oxadiazole ring.
Uniqueness:
Structural Features: The combination of benzodioxole and oxadiazole rings in 5-(1,3-Benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its ability to induce apoptosis and target microtubules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
83796-20-7 |
|---|---|
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O3/c1-2-12-11-14-13-10(17-11)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
KLZRUHGDWMLSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





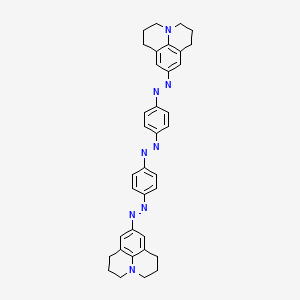
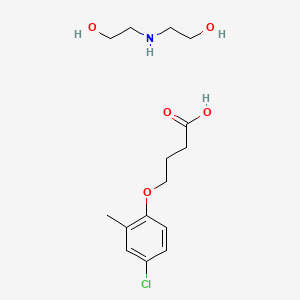
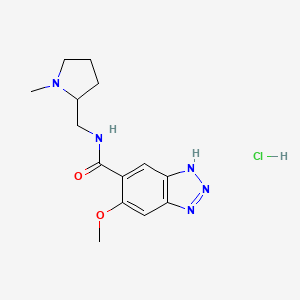
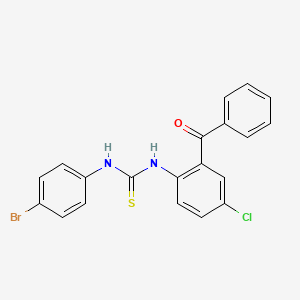
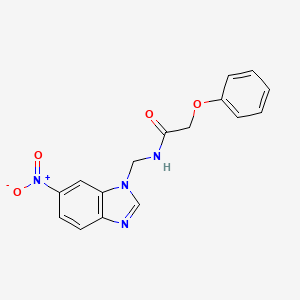


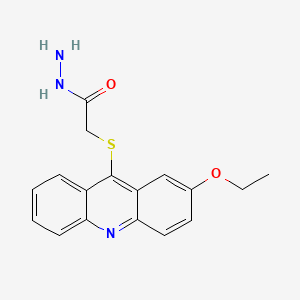

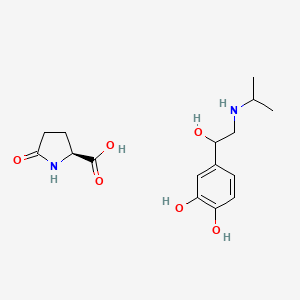
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
